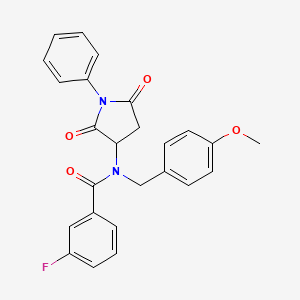![molecular formula C16H14N2OS B5128989 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone](/img/structure/B5128989.png)
1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the family of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, modulation of inflammatory cytokines, and activation of neuroprotective pathways. The compound has been found to interact with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit cell proliferation in cancer cells, reduce inflammation in animal models of inflammatory diseases, and protect against neuronal damage in animal models of neurodegenerative diseases. The compound has also been found to have antioxidant and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It has also been extensively studied in preclinical models, providing a wealth of information on its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and pathways. Additionally, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans remain unknown.
Orientations Futures
There are several future directions for research on 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone. One direction is to further investigate its mechanism of action and cellular targets. This could provide insight into the compound's therapeutic potential and aid in the development of new drugs. Another direction is to test the compound in clinical trials to evaluate its safety and efficacy in humans. Additionally, the compound could be modified to improve its pharmacokinetic properties and increase its potency and selectivity. Overall, this compound is a promising compound with potential therapeutic applications in various diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone involves the reaction between 3-(1H-pyrazol-3-yl)benzaldehyde and 2-acetylthiophene in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-proliferative, anti-inflammatory, and neuroprotective effects in preclinical studies.
Propriétés
IUPAC Name |
1-[5-[3-(1H-pyrazol-5-yl)phenyl]thiophen-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-14(19)16-7-6-15(20-16)12-5-3-4-11(10-12)13-8-9-17-18-13/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGHJZGSKZIXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)

![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)
![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)

![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)
![4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5128987.png)
![methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5128994.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B5129006.png)
![2-methoxy-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5129012.png)